(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor.
Formation of Azetidinone Ring: The azetidinone ring is formed through cyclization reactions, often involving nucleophilic substitution or addition reactions.
Introduction of Azido Group: The azido group is introduced via azidation reactions, typically using sodium azide or other azidating agents under controlled conditions.
Amino Group Introduction: The amino group is introduced through amination reactions, often using amine sources like ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key steps include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are used.
Substitution: Reagents like sodium azide and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives of the azetidinone ring.
Reduction Products: Amino derivatives formed by reducing the azido group.
Substitution Products: Various substituted azetidinones depending on the substituent introduced.
Scientific Research Applications
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new antibiotics and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring can inhibit enzymes involved in bacterial cell wall synthesis, similar to other β-lactam antibiotics. The azido group can also participate in bioorthogonal reactions, making it useful in chemical biology for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Acetoxy-3-[®-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one: Another azetidinone derivative with different substituents.
(3S,4R)-4-Ethyl-3-[(triphenylmethyl)amino]azetidin-2-one: Similar structure with an ethyl and triphenylmethyl group.
Uniqueness
(3S,4R)-3-Amino-4-(azidomethyl)azetidin-2-one is unique due to its combination of an amino group and an azido group on the azetidinone ring
Properties
CAS No. |
63332-58-1 |
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Molecular Formula |
C4H7N5O |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
(3S,4R)-3-amino-4-(azidomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H7N5O/c5-3-2(1-7-9-6)8-4(3)10/h2-3H,1,5H2,(H,8,10)/t2-,3+/m1/s1 |
InChI Key |
VEWLITSREXQETL-GBXIJSLDSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H](C(=O)N1)N)N=[N+]=[N-] |
Canonical SMILES |
C(C1C(C(=O)N1)N)N=[N+]=[N-] |
Origin of Product |
United States |
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